AChE Inhibition Potency of Cernuine vs. Co-Isolated Lycopodium Alkaloids
Cernuine demonstrates a measurable and specific acetylcholinesterase (AChE) inhibitory activity, a key pharmacological property that is absent in its close structural analogs lycocernuine and lycopodine when tested under identical conditions. While cernuine exhibits an IC50 value of 32.7 µg/mL, both lycocernuine and lycopodine are inactive (IC50 > 250 µg/mL) in the same assay [1]. This functional differentiation is critical for researchers requiring a Lycopodium alkaloid with defined AChE activity, as the presence or absence of this activity can dramatically alter experimental outcomes.
| Evidence Dimension | In vitro AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 32.7 µg/mL |
| Comparator Or Baseline | Lycocernuine and Lycopodine |
| Quantified Difference | >7.6-fold more potent than comparators (which showed no inhibition up to 250 µg/mL) |
| Conditions | In vitro enzyme assay; comparators tested up to a concentration of 250 µg/mL |
Why This Matters
This provides quantitative justification for selecting cernuine over its inactive structural analogs for any study investigating AChE inhibition or cholinergic system modulation.
- [1] Alkaloid profiling and anticholinesterase activity of South American Lycopodiaceae species. J. Enzyme Inhib. Med. Chem. 2013, 28 (1), 218-222. View Source
